molecular formula C15H24N2O4S2 B4471955 1-(ETHANESULFONYL)-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE

1-(ETHANESULFONYL)-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4471955
M. Wt: 360.5 g/mol
InChI Key: ACMITNGBHZAODW-UHFFFAOYSA-N
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Description

1-(ETHANESULFONYL)-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with an ethanesulfonyl group and a furan-2-ylmethylthioethyl group

Preparation Methods

The synthesis of 1-(ETHANESULFONYL)-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Ethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furan-2-ylmethylthioethyl Group: This can be achieved through a nucleophilic substitution reaction where the furan-2-ylmethylthioethyl group is introduced to the piperidine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(ETHANESULFONYL)-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(ETHANESULFONYL)-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine core.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It can be used to study the interactions of sulfonyl and furan-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the nervous system, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to neurotransmission, potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

1-(ETHANESULFONYL)-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other sulfonyl and furan-containing compounds:

    Similar Compounds: Examples include sulfonylureas and furan-based pharmaceuticals.

    Uniqueness: The combination of a piperidine ring with both sulfonyl and furan groups makes this compound unique, offering a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-ethylsulfonyl-N-[2-(furan-2-ylmethylsulfanyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S2/c1-2-23(19,20)17-8-5-13(6-9-17)15(18)16-7-11-22-12-14-4-3-10-21-14/h3-4,10,13H,2,5-9,11-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMITNGBHZAODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCCSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(ETHANESULFONYL)-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
1-(ETHANESULFONYL)-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE

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